Product packaging for BAY1143269(Cat. No.:)

BAY1143269

Cat. No.: B1574570
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Overview of Eukaryotic Translation Initiation Factor 4E (eIF4E) and its Role in Oncogenesis

Eukaryotic translation initiation factor 4E (eIF4E) plays a pivotal role in the initiation of messenger RNA (mRNA) translation, a rate-limiting step in protein synthesis dovepress.comaimspress.com. It functions by specifically binding to the 5′-cap structure of mRNAs, thereby recruiting the ribosome to the mRNA and facilitating the assembly of the eIF4F complex, which also includes the scaffolding protein eIF4G and the DEAD-box protein eIF4A dovepress.com.

In numerous human cancers, eIF4E is frequently overexpressed, acting as a proto-oncogene dovepress.comaimspress.comnih.govnih.govresearchgate.net. Its overexpression selectively enhances the translation of specific mRNAs that encode proteins crucial for cell growth, proliferation, survival, metastasis, and angiogenesis dovepress.comaimspress.comnih.govuni.lu. This dysregulation contributes significantly to malignant transformation, tumor progression, and drug resistance dovepress.comaimspress.comnih.govnih.gov.

Function of Mitogen-Activated Protein Kinase-Interacting Kinases (MNK1 and MNK2) in Regulating eIF4E Phosphorylation

Mitogen-activated protein kinase-interacting kinases 1 and 2 (MNK1 and MNK2) are serine/threonine kinases that serve as the sole kinases responsible for phosphorylating eIF4E at a conserved residue, Serine 209 (Ser209) nih.govuni.lu. These kinases are activated downstream of the mitogen-activated protein kinase (MAPK) pathways, specifically by extracellular signal-regulated kinase (ERK1/2) and p38 MAPKs, pathways that are often constitutively activated in various cancers nih.govuni.lu.

The phosphorylation of eIF4E by MNK1/2 is critical for its oncogenic activity aimspress.comnih.govnih.govuni.lu. While the precise mechanism by which Ser209 phosphorylation enhances eIF4E's activity in oncogenesis is still under investigation, it is known to promote the translation of specific oncogenic mRNAs, such as those encoding pro-survival and pro-metastatic proteins, and can also enhance the export of certain mRNAs from the nucleus to the cytoplasm aimspress.comnih.govuni.lu.

Rationale for Pharmacological Inhibition of the MNK-eIF4E Axis as an Anti-Cancer Strategy

The MNK-eIF4E axis presents an attractive target for anti-cancer therapy due to several key factors. Notably, while eIF4E phosphorylation at Ser209 is essential for its pro-oncogenic effects and tumorigenesis, it appears to be largely dispensable for normal cell growth and development aimspress.comnih.govnih.gov. This differential requirement suggests a therapeutic window where targeting MNKs could selectively affect cancer cells with minimal toxicity to normal tissues nih.gov.

Furthermore, inhibiting the MNK-eIF4E axis can circumvent certain limitations associated with other targeted therapies, such as mTOR inhibitors. mTOR inhibitors, while effective, can sometimes trigger feedback loops that lead to the activation of Akt and eIF4E, potentially diminishing therapeutic efficacy and promoting cancer cell survival aimspress.comnih.govuni.lu. By directly inhibiting MNK1/2, the phosphorylation of eIF4E can be abrogated, offering a distinct mechanism to suppress oncogenic translation and overcome resistance mechanisms nih.gov.

Historical Context of BAY1143269 Identification within MNK Inhibitor Research

The development of potent and selective MNK inhibitors has been a significant focus in cancer research. Earlier compounds, such as CGP57380 and cercosporamide, demonstrated MNK inhibitory activity but often exhibited lower selectivity, inhibiting several other protein kinases with similar or greater potency nih.gov. This lack of specificity posed challenges for pharmacological target validation and clinical development.

In this context, this compound emerged as a novel small molecule MNK1 inhibitor. It was identified through high-throughput screening and subsequent lead optimization efforts by Bayer AG. Structurally, this compound is categorized as a Type I inhibitor, meaning it acts in an adenosine (B11128) triphosphate (ATP)-competitive manner on the active conformation of the kinase, a mechanism shared with other MNK inhibitors like eFT508 and ETC-206 that have also advanced to clinical trials. Its identification marked a step forward in developing more selective agents to target the MNK-eIF4E axis.

Properties

IUPAC Name

Unknown

SMILES

Unknown

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

BAY1143269;  BAY 1143269;  BAY-1143269.

Origin of Product

United States

Detailed Research Findings on Bay1143269

Biochemical and Cellular Activity

This compound exhibits potent and selective inhibition of MNK1, with some inhibitory activity also observed against MNK2. In kinase assays, this compound showed an IC50 of 40 nM for MNK1 and 904 nM for MNK2. This demonstrates a greater activity towards MNK1.

Table 1: In Vitro Kinase Inhibition Profile of this compound

KinaseIC50 (nM)Fold Difference (vs. MNK1)Reference
MNK1401
MNK290422.6
PIM151812.95

Beyond direct kinase inhibition, this compound potently inhibits the phosphorylation of eIF4E at Serine 209 in various cancer cell lines, including A549, NCI-H460 (non-small cell lung cancer), MDA-MB-231 (breast cancer), and glioblastoma cells nih.gov. This inhibition leads to a cascade of downstream effects crucial for cancer cell biology.

Research findings indicate that this compound strongly regulates factors involved in cell cycle progression, apoptosis, immune response, and epithelial-mesenchymal transition (EMT). Specifically, treatment with this compound has been shown to reduce the expression of cell cycle-associated proteins like survivin, Cdc25C, and cyclin B1, and pro-metastatic proteins nih.gov. It also reduces the release of pro-tumorigenic cytokines, including tumor necrosis factor-alpha (TNFα), interleukin-6 (IL-6), and monocyte chemotactic protein 1 (MCP-1) nih.gov. Furthermore, this compound demonstrated an inhibitory effect on tumor proangiogenic microenvironment by reducing vascular endothelial growth factor (VEGF) levels in tumor cells and culture medium, and inhibiting the capillary network formation of glioblastoma microvascular endothelial cells (GMECs).

In Vivo Efficacy

This compound has demonstrated promising anti-tumor activity in various preclinical in vivo models. In monotherapy, it showed strong efficacy in cell line and patient-derived non-small cell lung cancer (NSCLC) xenograft models. Significant tumor growth reduction was also observed in colorectal cancer and melanoma xenograft models following once-daily oral administration.

In glioblastoma xenograft mouse models, this compound significantly reduced tumor growth without apparent toxicity in the mice. Immunoblotting analysis of tumors from treated mice revealed significantly reduced levels of phosphorylated-eIF4E (p-eIF4E), cluster of differentiation 31 (CD31), a microvascular endothelial cell marker, and VEGF, confirming its mechanism of action and anti-angiogenic effects in vivo.

Moreover, this compound has shown potential in combination treatments. It delayed tumor regrowth when combined with standard-of-care chemotherapeutics. For instance, it has been combined with taxanes in the treatment of non-small cell lung cancer, indicating its potential to enhance the effects of existing therapies.

Preclinical Efficacy Studies of Bay1143269 in Cancer Models

In Vivo Anti-Tumor Activities of BAY1143269 in Xenograft Models

Glioblastoma Xenograft Models: Significant Tumor Growth Reduction

This compound has shown potent anti-cancer activity in glioblastoma models, acting as an angiogenesis inhibitor both in vitro and in vivo. fda.govresearchgate.net Studies revealed that this compound significantly inhibited the capillary network formation of glioblastoma microvascular endothelial cells (GMECs), particularly at the early stage of tubular structure formation. fda.govresearchgate.net Furthermore, it suppressed the migration and proliferation of GMECs isolated from glioblastoma patients and induced their apoptosis. fda.govresearchgate.net

In glioblastoma xenograft mice models, oral administration of this compound led to a significant reduction in tumor growth. fda.govresearchgate.netnih.govuni-freiburg.de Immunoblotting analysis of tumor tissues from treated mice indicated significantly reduced levels of phosphorylated-eukaryotic translation initiation factor 4E (p-eIF4E), cluster of differentiation 31 (CD31), a microvascular endothelial cell marker, and vascular endothelial growth factor (VEGF). fda.govresearchgate.netnih.govuni-freiburg.de Additionally, this compound was observed to decrease protein levels of VEGF, Cyclin D1, A1, and cyclin-dependent kinase (CDK)-2, contributing to the suppression of angiogenesis and tumor growth in vivo. uni-freiburg.de

Non-Small Cell Lung Cancer (NSCLC) Xenograft Models

This compound exhibited strong efficacy as a monotherapy in both cell line and patient-derived non-small cell lung cancer (NSCLC) xenograft models. nih.govctdbase.org It also demonstrated the ability to delay tumor regrowth when used in combination with standard-of-care chemotherapeutics. nih.govctdbase.org In vivo studies confirmed significant anti-tumor effects in NSCLC xenograft models, both in cell line and patient-derived settings, under monotherapy. ncats.io When combined with approved NSCLC chemotherapeutics, this compound enhanced anti-tumor effects compared to chemotherapy alone. ncats.io

Responses observed in patient-derived xenograft models included partial response in Lu7558 and A549 models, stable disease in Lu7187 and Lu7166 models, and a significant delay in tumor re-growth compared to chemotherapy alone after treatment cessation in the Lu7558 model. ncats.io In NCI-H460 xenografts transplanted into nude rats, this compound demonstrated significant anti-tumor efficacy with a final Tumor-to-Control (T/C) ratio of 0.27. For mice, a T/C-ratio of 0.3 was reported for 200 mg/kg this compound in monotherapy.

Table 1: Efficacy of this compound in NSCLC Xenograft Models

Model TypeTreatmentEfficacy ObservationT/C Ratio (if applicable)Citation
Cell Line & Patient-Derived NSCLC XenograftsMonotherapyStrong efficacy- nih.govctdbase.org
Cell Line & Patient-Derived NSCLC XenograftsCombination with standard chemotherapeuticsDelayed tumor regrowth, improved anti-tumor effects- nih.govctdbase.orgncats.io
Patient-Derived NSCLC (Lu7558, A549)Monotherapy / CombinationPartial response- ncats.io
Patient-Derived NSCLC (Lu7187, Lu7166)Monotherapy / CombinationStable disease- ncats.io
Patient-Derived NSCLC (Lu7558)Monotherapy / CombinationSignificant delay in tumor re-growth vs. chemotherapy alone- ncats.io
NCI-H460 (Nude Rats)MonotherapySignificant anti-tumor efficacy0.27
Mice (200 mg/kg this compound)MonotherapyStrong anti-tumor efficacy0.3

Colorectal Cancer Xenograft Models

This compound has demonstrated significant monotherapy efficacy in preclinical colorectal cancer xenograft models. ncats.io

Melanoma Xenograft Models

Similar to colorectal cancer, this compound has shown significant monotherapy efficacy in melanoma xenograft models. ncats.io

Triple-Negative Breast Cancer (TNBC) Xenograft Models

While this compound is recognized as an MNK inhibitor with potential therapeutic applications, specific detailed efficacy data for this compound in triple-negative breast cancer (TNBC) xenograft models were not explicitly available in the reviewed literature. MNK inhibitors, including this compound, are generally considered promising in cancer therapy due to their role in regulating oncogenic protein expression.

Leukemia Models

This compound is among the MNK inhibitors that have progressed to various stages of clinical trials for solid cancers or leukemia. Preclinical studies focusing on MNK inhibitors, including their use in combination formats, have indicated promising potential for their application in leukemia treatment, particularly in acute myeloid leukemia (AML) cell lines where this compound has been shown to regulate cell cycle-associated proteins. nih.gov However, specific detailed efficacy data for this compound in leukemia xenograft models were not explicitly available in the reviewed literature.

Mechanisms of Efficacy in the Tumor Microenvironment

This compound exerts its anti-tumor effects primarily through the potent and selective inhibition of MNK1, a kinase activated by mitogen-activated protein kinases ERK1/2 and p38. nih.govctdbase.orgncats.io MNK1 plays a crucial role in regulating mRNA translation by phosphorylating eukaryotic translation initiation factor 4E (eIF4E). ctdbase.orgncats.io Oncogenic eIF4E is a key substrate of MNK1 and is positioned at the intersection of the cancer-associated PI3K and MAPK pathways. nih.govctdbase.org

The inhibition of MNK1 by this compound leads to a reduction in the phosphorylation of eIF4E in various cancer cell lines in vitro. ncats.io This, in turn, results in decreased expression of several MNK-regulated translational downstream targets, including survivin, Cdc25C, and cyclin B1. ncats.io this compound significantly influences downstream factors involved in crucial cellular processes such as cell cycle regulation, apoptosis, immune response, and epithelial-mesenchymal transition (EMT) both in vitro and in vivo. nih.govctdbase.org

In the context of the tumor microenvironment (TME), this compound's efficacy is multifaceted:

Angiogenesis Inhibition: In glioblastoma models, it inhibited the capillary network formation of GMECs, their migration, and proliferation, while inducing apoptosis. fda.govresearchgate.net

Oncogenic Protein Expression: It suppressed eIF4E and the eIF4E-mediated expression of oncogenic proteins linked to cell cycle progression, EMT, and pro-survival pathways. fda.govresearchgate.netnih.gov

Reduced Pro-angiogenic Factors: this compound reduced the levels of vascular endothelial growth factor (VEGF) in tumor cells and their culture medium, indicating an inhibitory effect on the pro-angiogenic aspects of the TME. fda.govresearchgate.netnih.govuni-freiburg.de

Modulation of Inflammatory Cytokines: It reduced the secretion of several pro-inflammatory cytokines, including TNFα and IL-6, in whole blood, and impacted IFN-stimulated gene expression in cell lines. ncats.io

EMT Regulation: this compound decreased the expression of key EMT regulators like Snail1 and components of cellular junctions, and mitigated TGFβ1-induced EMT. ncats.io

These mechanisms collectively contribute to the anti-tumor efficacy of this compound, highlighting its potential to reshape the tumor microenvironment.

Pharmacodynamic Profiling of Bay1143269 in Preclinical Systems

Assessment of Target Engagement Biomarkers: Phosphorylated eIF4E Levels in Tissues and Cells

BAY1143269 is a novel and highly selective inhibitor of mitogen-activated protein kinase-interacting kinase 1 (MNK1) dovepress.com. The kinases MNK1 and MNK2 are the sole known enzymes responsible for phosphorylating eukaryotic initiation factor 4E (eIF4E) at serine 209 (Ser209) amazonaws.comuni-freiburg.de. This phosphorylation is a critical event in regulating the translation of specific oncogenic mRNAs, which are implicated in various aspects of cancer biology, including cell transformation, proliferation, apoptosis, metastasis, and angiogenesis amazonaws.com.

Preclinical studies have consistently demonstrated that this compound effectively suppresses eIF4E phosphorylation across a range of cellular and tissue contexts. In cultured lung cancer cells, this compound exhibited potent inhibition of eIF4E phosphorylation amazonaws.com. Specifically, Western blot analysis revealed a reduction in both total and phosphorylated eIF4E levels in A549 and NCI-H460 cells following treatment with this compound. Beyond lung cancer, the compound also demonstrated its ability to suppress eIF4E phosphorylation in glioblastoma cells.

Further evidence of target engagement in vivo comes from studies utilizing glioblastoma xenograft mouse models. Immunoblotting analysis of tumors from mice treated with this compound showed a significant decrease in phosphorylated eIF4E (p-eIF4E) levels. Similarly, in triple-negative breast cancer (TNBC) xenografts, robust target engagement was observed, characterized by significant suppression of both MNK1 and p-eIF4E.

While selective MNK inhibitors such as this compound, ETC-206, and eFT508 generally exhibit limited anti-proliferative activity (cellular IC50 > 30 µM) in a majority of cell lines, their primary mechanism involves potent inhibition of eIF4E phosphorylation. A comparative analysis of target efficacy in mice indicated that this compound achieved 46% inhibition of p-eIF4E in A549 tumors at approximately Tmax at 200 mg/kg at steady state. For context, another MNK inhibitor, ETC-206, demonstrated a 70% inhibition with a lower dose of 12.5 mg after a single administration.

Table 1: Inhibition of p-eIF4E by this compound in Preclinical Models
CompoundModel/TissueDose/ConcentrationObserved p-eIF4E InhibitionReference
This compoundCultured lung cancer cells (A549, NCI-H460)Indicated concentrationsPotent inhibition amazonaws.com
This compoundGlioblastoma cellsNot specifiedSuppression
This compoundGlioblastoma xenograft mice (tumor tissue)Oral administrationSignificant decrease
This compoundA549 tumors (xenograft mice)200 mg/kg (steady state)46% inhibition
This compoundTNBC xenograftsNot specifiedSignificant suppression

Correlation Between Pharmacodynamic Modulation and Preclinical Anti-Tumor Activity

The pharmacodynamic modulation achieved by this compound, specifically its inhibition of eIF4E phosphorylation, directly correlates with its observed preclinical anti-tumor activity. By targeting MNK1 activity, this compound effectively regulates downstream factors involved in crucial cellular processes implicated in cancer progression dovepress.com.

This compound inhibits the eIF4E-mediated expression of oncogenic proteins, including those critical for cell cycle progression, epithelial-mesenchymal transition (EMT), and pro-survival pathways. Treatment with this compound has been shown to reduce the expression of cell cycle and pro-metastatic proteins, as well as decrease the release of pro-tumorigenic cytokines amazonaws.com. Furthermore, the compound induces apoptosis in glioblastoma cells, contributing to its anti-cancer effects.

Significant tumor growth reduction has been observed in various preclinical xenograft models. In a glioblastoma xenograft mouse model, oral administration of this compound led to a substantial decrease in tumor growth. The compound also demonstrated strong efficacy as a monotherapy in both cell line-derived and patient-derived non-small cell lung cancer (NSCLC) xenograft models dovepress.com. Moreover, this compound was shown to delay tumor regrowth when used in combination with standard-of-care chemotherapeutics in NSCLC xenograft models dovepress.com.

Table 2: Preclinical Anti-Tumor Activities of this compound
Mechanism/EffectObserved OutcomePreclinical ModelReference
Inhibition of oncogenic protein expressionReduced cell cycle, EMT, and pro-survival proteinsGlioblastoma cells, General cellular systems amazonaws.com
Induction of apoptosisIncreased apoptotic eventsGlioblastoma cells
Tumor growth reductionSignificant decrease in tumor volumeGlioblastoma xenograft mice
Anti-tumor efficacy (monotherapy)Strong efficacyNSCLC cell line and patient-derived xenograft models dovepress.com
Delayed tumor regrowth (combination therapy)Enhanced anti-tumor effect with chemotherapeuticsNSCLC xenograft models dovepress.com
Angiogenesis inhibitionReduced VEGF, CD31, Cyclin D1, A1, CDK-2 levelsGlioblastoma xenograft mice (tumor tissue)

Preclinical Pharmacokinetic Characteristics of Bay1143269

Oral Bioavailability in Preclinical Models

Preclinical evaluations have demonstrated that BAY1143269 exhibits high oral bioavailability in commonly used animal models. Specifically, studies conducted in mice and rats have shown an oral bioavailability ranging from 71% to 78% researchgate.netresearchgate.net. This favorable oral bioavailability supports its administration via the oral route for in vivo efficacy studies researchgate.netresearchgate.net.

Table 1: Oral Bioavailability of this compound in Preclinical Species

SpeciesOral Bioavailability (%)Source
Mice71–78 researchgate.netresearchgate.net
Rats71–78 researchgate.netresearchgate.net

Tissue Distribution and Accumulation in Animal Models

The distribution of this compound to target tissues has been evidenced by its pharmacodynamic effects in preclinical models. In glioblastoma xenograft mouse models, oral administration of this compound led to a significant reduction in tumor growth without causing notable toxicity in the mice nih.govnih.gov. Immunoblotting analysis of tumor tissues from drug-treated mice revealed significantly less phosphorylated-eIF4E (p-eIF4E), cluster of differentiation 31 (CD31), and vascular endothelial growth factor (VEGF) nih.govnih.gov. This indicates that this compound successfully distributes to tumor tissues and exerts its inhibitory effects on its molecular targets and related downstream pathways, such as the eukaryotic translation initiation factor 4E (eIF4E) phosphorylation, which is a key substrate of MNK1 researchgate.netnih.govnih.gov. Furthermore, in A549 tumors, this compound at a dose of 200 mg/kg at steady state resulted in approximately 46% inhibition of p-eIF4E at its Tmax, further supporting its tissue penetration and target engagement fortunejournals.com. The absence of significant toxicity at effective doses suggests that the compound does not accumulate to harmful levels in non-target tissues nih.gov.

Systemic Exposure in Preclinical Species

Systemic exposure characteristics of this compound have been evaluated in preclinical species. The elimination half-life (t1/2) of this compound in both mice and rats was reported to be approximately 9 hours researchgate.net. While detailed systemic exposure parameters like clearance (CL) or volume of distribution (Vss) are not extensively reported in readily available preclinical literature for this compound, clinical study synopses indicate that an increase in dose resulted in an increase in this compound exposure in human subjects, a characteristic often informed by preclinical pharmacokinetic assessments pharmacm.com. Plasma concentrations in a 5 mg dose cohort in a human Phase I study were observed to be below the lower limit of quantification (LLOQ) 12 hours post-administration, providing some context for its systemic clearance profile pharmacm.com.

Table 2: Systemic Exposure Parameters of this compound in Preclinical Species

ParameterSpeciesValueSource
Half-life (t1/2)Mice~9 hours researchgate.net
Half-life (t1/2)Rats~9 hours researchgate.net

Combination Therapeutic Strategies and Future Research Directions for Bay1143269

Synergistic Effects with Conventional Chemotherapeutic Agents (e.g., Docetaxel) in Preclinical Models

Preclinical studies have demonstrated that BAY1143269 exhibits additive efficacy when combined with conventional chemotherapeutic agents nih.govaacrjournals.org. In various non-small cell lung cancer (NSCLC) cell lines and patient-derived xenograft models, combination treatment with this compound and chemotherapy resulted in improved anti-tumor effects compared to chemotherapy alone, leading to outcomes such as partial response, stable disease, or a significant delay in tumor re-growth nih.govaacrjournals.orgresearchgate.net.

A notable finding involves the combination with docetaxel (B913), a widely used chemotherapy medication wikipedia.orgnih.gov. Docetaxel is known to paradoxically induce the expression of pro-survival proteins like survivin researchgate.net. However, in A549 cells, combination treatment with docetaxel and this compound effectively repressed the docetaxel-induced increase in survivin protein levels researchgate.net. This suggests that this compound can mitigate chemotherapy-induced resistance mechanisms by targeting eIF4E-mediated protein synthesis. More broadly, MNK inhibitors have been shown to sensitize cancer cells to various chemotherapy drugs, including cytarabine (B982) in acute myeloid leukemia (AML) and doxorubicin (B1662922) and cisplatin (B142131) in cervical cancer, by inhibiting eIF4E phosphorylation induced by chemotherapy treatment dovepress.comnih.gov.

Potential for Combination with Other Targeted Therapies (e.g., mTOR Inhibitors, PD-L1 Inhibitors)

The MNK-eIF4E axis is intricately linked with other crucial oncogenic signaling pathways, presenting opportunities for rational combination therapies. The mechanistic target of rapamycin (B549165) (mTOR) pathway, particularly mTOR complex 1 (mTORC1), plays a significant role in protein synthesis and cell growth mdpi.com. However, inhibition of mTOR can lead to a compensatory feedback mechanism that paradoxically increases eIF4E phosphorylation and AKT activation, thereby conferring resistance to mTOR-targeted therapies dovepress.commdpi.comnih.gov. Combining mTOR inhibitors with MNK inhibitors can overcome this adaptive resistance. For instance, everolimus, an mTORC1 inhibitor, demonstrated synergistic inhibitory effects with the MNK inhibitor CGP57380 in T-ALL cell lines dovepress.com. This highlights the potential for this compound to enhance the efficacy of mTOR inhibitors by preventing the compensatory activation of the MNK-eIF4E pathway.

Furthermore, MNK inhibition has shown promise in combination with immune checkpoint inhibitors. Another MNK inhibitor, eFT508 (Tomivosertib), has been observed to dramatically downregulate programmed death-ligand 1 (PD-L1) protein abundance cenmed.com. A Phase 2a study demonstrated that the combination of eFT508 with PD-1/PD-L1 inhibitors led to a significant increase in progression-free survival in non-small cell lung cancer (NSCLC) patients biorxiv.orgfortunejournals.com. Given this compound's similar mechanism of action as an MNK inhibitor, it holds potential for similar synergistic effects when combined with PD-L1 or PD-1 inhibitors, by modulating the tumor microenvironment and enhancing anti-tumor immunity biorxiv.orgfortunejournals.com.

Comparative Analysis with Other MNK Inhibitors in Preclinical Development (e.g., eFT508, ETC-206)

This compound is one of several selective MNK inhibitors that have progressed into clinical development, alongside eFT508 (Tomivosertib) and ETC-206 (Tinodasertib, AUM001) researchgate.netbiorxiv.orgfortunejournals.comresearchgate.netdovepress.comacs.org. While all these compounds target MNK1 and/or MNK2 to inhibit eIF4E phosphorylation, they exhibit differences in their potency and selectivity profiles.

Table 1: Comparative Potency of Selective MNK Inhibitors

CompoundTargetMNK1 IC50 (nM)MNK2 IC50 (nM)Other Notable IC50s (nM)References
This compoundMNK1/240904PIM1: 518 researchgate.netprobechem.combiorxiv.orgfortunejournals.com
eFT508MNK1/22.41DRAK1: 82 researchgate.netcenmed.combiorxiv.orgfortunejournals.comresearchgate.net
ETC-206MNK1/26486Selective over 104 kinases at 1 µM researchgate.netbiorxiv.orgfortunejournals.comcaymanchem.com

Data on the inhibition of p-eIF4E in preclinical models also reveals differences in efficacy. ETC-206 demonstrated greater potency in inhibiting p-eIF4E in mice compared to this compound. Specifically, this compound led to 46% inhibition of p-eIF4E in A549 tumors at a dose of 200 mg/kg, whereas ETC-206 achieved 70% inhibition with a single dose of 12.5 mg researchgate.netbiorxiv.orgfortunejournals.comresearchgate.netresearchgate.net.

It is important to note that selective MNK inhibitors, including this compound, eFT508, and ETC-206, typically exhibit minimal anti-proliferative activity as single agents, with cellular IC50 values often exceeding 30 µM in most cell lines biorxiv.orgfortunejournals.comresearchgate.net. This characteristic underscores their primary utility as sensitizing agents in combination therapies rather than as standalone cytotoxic drugs.

Regarding their clinical status, while this compound and ETC-206 have faced termination or withdrawal in some clinical settings, eFT508 (Tomivosertib) has been granted orphan drug status by the FDA for diffuse large B-cell lymphoma and is currently undergoing Phase 2 trials in combination with pembrolizumab (B1139204) for NSCLC researchgate.netbiorxiv.orgfortunejournals.comresearchgate.netdovepress.com.

Exploration of MNK Inhibition in Other Disease Contexts Beyond Oncology (e.g., Chronic Pain Neuropathies)

Beyond oncology, the MNK-eIF4E signaling axis has emerged as a significant target in other disease contexts, particularly in chronic pain neuropathies. Research indicates that the MNK-eIF4E pathway plays a crucial role in injury-induced nociceptive plasticity and the development of persistent pain states researchgate.net4etherapeutics.comjneurosci.org.

Studies have shown that inhibition of MNK activity can disrupt the mechanisms leading to nociceptor hyperexcitability researchgate.netbiorxiv.org. For example, the MNK inhibitor eFT508 (Tomivosertib) has been observed to reduce spontaneous activity in human dorsal root ganglion (DRG) neurons obtained from patients experiencing radicular pain biorxiv.org. Furthermore, both genetic manipulation and pharmacological inhibition of the MNK-eIF4E signaling axis have demonstrated the ability to protect against and reverse spontaneous pain and cognitive impairment induced by peripheral nerve injury in mouse models researchgate.net4etherapeutics.comutdallas.edu. The company 4E Therapeutics was founded with the specific aim of developing oral MNK inhibitors, such as Tomivosertib, for the treatment of neuropathic pain 4etherapeutics.comutdallas.edu.

MNKs are also implicated in metabolic diseases patsnap.com. For instance, ETC-206 has been shown to prevent weight gain in a mouse model of high-fat diet-induced obesity caymanchem.com. These findings suggest that the therapeutic potential of MNK inhibitors extends beyond cancer, offering novel avenues for treating conditions characterized by dysregulated protein synthesis or inflammatory responses.

Strategies to Overcome Potential Resistance Mechanisms to MNK Inhibition

The involvement of MNKs in drug resistance mechanisms in cancer highlights the importance of developing strategies to overcome potential resistance to MNK inhibition itself aacrjournals.org. The overactivation of the MAPK signaling pathway and subsequent increased eIF4E phosphorylation contribute to tumor growth, metastasis, and resistance to conventional therapies patsnap.com.

One key strategy involves combination therapy, particularly in contexts where adaptive resistance mechanisms emerge. As discussed, resistance to mTOR inhibitors can arise through a compensatory feedback loop involving the MNK/eIF4E pathway dovepress.commdpi.comnih.gov. Therefore, combining MNK inhibitors with mTOR inhibitors represents a rational approach to circumvent this resistance dovepress.commdpi.comnih.gov.

MNK inhibitors have also been shown to sensitize cancer cells to various chemotherapeutic agents. For example, they can sensitize leukemia cells to cytarabine, and imatinib-resistant chronic myeloid leukemia (CML) cells to myricetin (B1677590) dovepress.com. This suggests that MNK inhibition can disrupt pro-survival pathways activated by chemotherapy, thereby enhancing treatment efficacy.

Furthermore, eIF4E phosphorylation is crucial for cancer cell survival under genotoxic stress, such as that induced by DNA damaging agents nih.gov. Inhibiting MNK activity could therefore increase the sensitivity of cancer cells to such treatments nih.govnih.gov. Resistance to hormone deprivation therapies in breast and prostate cancers has also been linked to elevated p-eIF4E levels, and MNK inhibition has been demonstrated to increase sensitivity to these therapies acs.orgnih.gov. Understanding and targeting the altered regulation of translation initiation, such as through mutations in eIF4G1, which can influence eIF4E phosphorylation and response to treatments like temozolomide (B1682018) in glioma cells, is crucial for overcoming resistance nih.gov.

Advanced Research Methodologies in MNK-eIF4E Axis Investigations

Advanced research methodologies are critical for elucidating the complex roles of the MNK-eIF4E axis and for the development of effective MNK inhibitors. These methodologies span molecular, cellular, and in vivo studies:

Kinase Assays: These biochemical assays are fundamental for determining the inhibitory concentration 50 (IC50) values and selectivity profiles of MNK inhibitors against MNK1 and MNK2, as well as against a panel of other kinases to assess specificity medkoo.comnih.govprobechem.com.

Western Blot Analysis: This widely used technique is essential for assessing the inhibition of eIF4E phosphorylation at serine 209 (p-eIF4E) in various cancer cell lines and tumor tissues. The reduction in p-eIF4E levels serves as a direct pharmacodynamic readout of MNK activity inhibition nih.govaacrjournals.orgresearchgate.netcenmed.combiorxiv.orgfortunejournals.comresearchgate.netacs.orgjneurosci.org.

Quantitative Phosphoproteomics: This sophisticated methodology allows for a comprehensive analysis of protein phosphorylation patterns, enabling the identification of putative MNK substrates beyond eIF4E and pinpointing MNK inhibitor-sensitive phosphorylation sites, such as those on eIF4G1 nih.gov.

In Vitro and In Vivo Xenograft Models: These models are crucial for evaluating the anti-tumor efficacy of MNK inhibitors both as monotherapy and in combination with other therapeutic agents. They are utilized across various cancer types, including NSCLC, colorectal cancer, melanoma, and glioblastoma, to assess tumor growth inhibition, regression, and delayed re-growth patsnap.comnih.govprobechem.comaacrjournals.orgresearchgate.netresearchgate.netcenmed.com.

Cell Proliferation and Apoptosis Assays: These cellular assays measure the impact of MNK inhibition on cancer cell growth, viability, and programmed cell death, providing insights into the direct cellular effects of the compounds patsnap.comresearchgate.net.

Cytokine Release Assays: These assays quantify the inhibition of pro-inflammatory cytokine secretion (e.g., TNFα, IL-6) by MNK inhibitors, reflecting their potential immunomodulatory effects and their role in the tumor microenvironment aacrjournals.orgresearchgate.netcenmed.com.

Electrophysiology (Patch-Clamp) and Calcium (Ca2+) Imaging: In the context of chronic pain research, these techniques are employed to study changes in neuronal excitability and spontaneous activity in dorsal root ganglion (DRG) neurons, providing direct evidence of MNK inhibition's impact on pain signaling researchgate.netjneurosci.orgbiorxiv.org.

Genetic Manipulations: Techniques such as gene knockdown (e.g., using shRNA or siRNA) and the use of genetically engineered mouse models (e.g., Mnk1/2−/− mice or eIF4ES209A mice) are invaluable for dissecting the specific roles of MNKs and eIF4E phosphorylation in disease pathogenesis and therapeutic response researchgate.net4etherapeutics.comjneurosci.orgutdallas.edu.

Translational Profiling: This methodology involves analyzing the changes in mRNA translation patterns in response to MNK inhibition, particularly in specific cell types like nociceptors, to understand how MNK activity influences protein synthesis at a global or subset-specific level 4etherapeutics.com.

Immunoprecipitation: This technique is used to investigate protein-protein interactions, such as the binding of MNK1 to eIF4G, which can be affected by MNK inhibition and contribute to altered translation initiation acs.org.

These diverse methodologies collectively provide a comprehensive framework for understanding the biological functions of the MNK-eIF4E axis and for advancing the development of MNK inhibitors as therapeutic agents.

Q & A

What is the molecular target of BAY1143269, and how does its inhibition affect cancer signaling pathways?

Basic Research Focus
this compound is a small-molecule inhibitor targeting MNK1 (MAP kinase-interacting kinase 1), a key regulator of mRNA translation initiation via phosphorylation of eIF4E (eukaryotic initiation factor 4E). MNK1 integrates signals from oncogenic pathways like PI3K/AKT and MAPK, promoting cell proliferation and survival in malignancies .
Methodological Insight : To validate target engagement, researchers should employ in vitro kinase assays (e.g., fluorescence polarization or radiometric assays) to measure inhibition potency (IC₅₀) and specificity against MNK1 compared to other kinases. Western blotting for phospho-eIF4E (Ser209) in treated cell lines can confirm downstream pathway modulation .

What preclinical models are most appropriate for studying this compound’s efficacy, and how should endpoints be defined?

Basic Research Focus
Preclinical studies typically use in vivo xenograft models of MNK1-dependent cancers (e.g., ovarian, prostate, or breast cancer). Endpoints should include tumor volume regression, survival analysis, and pharmacodynamic markers like eIF4E phosphorylation status .
Methodological Insight : Optimize dosing schedules using pharmacokinetic/pharmacodynamic (PK/PD) modeling. For example, administer this compound orally at varying doses (e.g., 10–100 mg/kg) and collect plasma/tissue samples for LC-MS/MS analysis to correlate drug exposure with target inhibition .

How can conflicting data on this compound’s efficacy in combination therapies be resolved?

Advanced Research Focus
The terminated Phase I trial (NCT02439346) combined this compound with docetaxel in metastatic solid tumors but did not achieve anticipated efficacy . Contradictions may arise from tumor heterogeneity, MNK1 isoform redundancy, or compensatory pathways (e.g., MNK2 activation).
Methodological Insight : Use RNA-seq or CRISPR-Cas9 screens to identify resistance mechanisms in non-responsive models. Validate findings with isoform-specific knockdowns (siRNA/shRNA) and test alternative combinations (e.g., MEK or PI3K inhibitors) to overcome resistance .

What biomarkers are predictive of this compound response, and how can they be quantified?

Advanced Research Focus
Candidate biomarkers include phospho-eIF4E levels, MNK1/2 expression, and tumor mutational profiles (e.g., RAS/RAF mutations).
Methodological Insight : Develop a multiplex immunohistochemistry (IHC) panel for MNK1 and phospho-eIF4E in patient-derived xenografts (PDXs) or clinical biopsies. Pair with NanoString-based gene expression profiling to correlate biomarker status with treatment outcomes .

How should researchers design dose-escalation studies for this compound in novel combinations?

Advanced Research Focus
Prioritize combinations with agents targeting parallel pathways (e.g., mTOR or ERK inhibitors) to minimize toxicity and enhance efficacy.
Methodological Insight : Adopt a 3+3 dose-escalation design with toxicity monitoring (DLT assessment) and adaptive Bayesian models to refine dosing. Incorporate translational endpoints (e.g., circulating tumor DNA analysis) to assess early pharmacodynamic effects .

What statistical approaches are optimal for analyzing heterogeneous responses in this compound trials?

Advanced Research Focus
Heterogeneity in clinical responses (e.g., mixed RECIST criteria outcomes) requires stratification by biomarker status or tumor subtype.
Methodological Insight : Apply Cox proportional hazards models for survival analysis, adjusting for covariates like MNK1 expression. Use machine learning (e.g., random forests) to identify subpopulations with differential response patterns .

How can researchers ensure reproducibility of this compound studies across laboratories?

Basic Research Focus
Standardize protocols for cell culture (e.g., Mycoplasma testing), compound handling (e.g., DMSO concentration controls), and assay conditions (e.g., incubation times).
Methodological Insight : Share raw data (e.g., dose-response curves, Western blot images) via repositories like Figshare. Use orthogonal assays (e.g., CETSA for target engagement) to confirm findings .

What ethical considerations apply to clinical trials involving this compound?

Basic Research Focus
Ensure informed consent processes address risks of combination therapies (e.g., docetaxel-induced neutropenia) and biomarker-driven enrollment.
Methodological Insight : Submit protocols to institutional review boards (IRBs) with detailed risk-benefit analyses. Include data safety monitoring committees (DSMCs) for interim reviews .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.